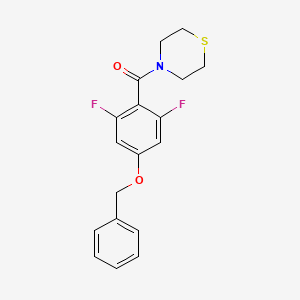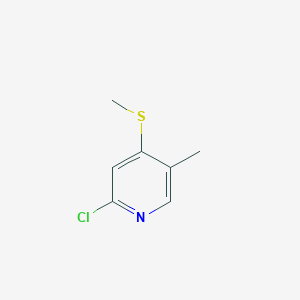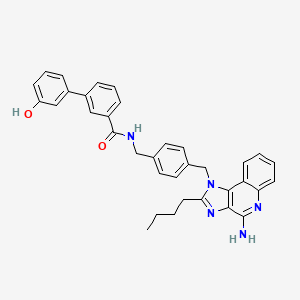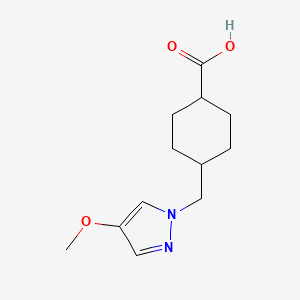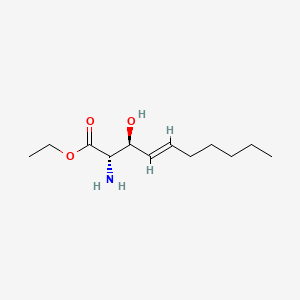
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, chlorine, and a t-butyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Alkylation: The attachment of a t-butyl group to the phenyl ring.
Sulfur Introduction: The incorporation of a sulfur atom into the compound.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards.
化学反应分析
Types of Reactions
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the bromine or chlorine atoms to form less reactive derivatives.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and sulfur atoms allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(propyl)sulfane: Similar structure with a propyl group instead of a methyl group.
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(isopropyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C11H14BrClS |
|---|---|
分子量 |
293.65 g/mol |
IUPAC 名称 |
1-bromo-5-tert-butyl-2-chloro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H14BrClS/c1-11(2,3)7-5-8(12)10(13)9(6-7)14-4/h5-6H,1-4H3 |
InChI 键 |
VPDIOPOFLDQLLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
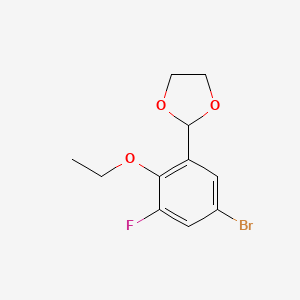
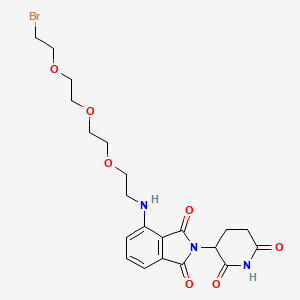

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

